3-(Benzyloxy)-2-hydroxypropanoic acid chemical structure and molecular weight
3-(Benzyloxy)-2-hydroxypropanoic acid chemical structure and molecular weight
Characterization, Synthesis, and Application in Chiral Drug Development
Executive Summary
3-(Benzyloxy)-2-hydroxypropanoic acid (CAS: 130111-08-9 for racemate; 127744-27-8 for S-isomer) is a critical chiral building block in the synthesis of peptidomimetics, ether lipids, and polyfunctionalized pharmacological agents. Structurally, it represents a benzyl-protected derivative of glyceric acid. Its value lies in its bifunctionality: it possesses a free carboxylic acid and a secondary hydroxyl group, while the primary hydroxyl is masked as a benzyl ether, allowing for orthogonal protection strategies in complex total synthesis.
This guide provides an exhaustive technical profile of the molecule, detailing its physicochemical properties, a stereochemically rigorous synthetic protocol starting from serine, and quality control metrics required for pharmaceutical-grade applications.
Physicochemical Characterization
Understanding the structural nuances of 3-(benzyloxy)-2-hydroxypropanoic acid is prerequisite to its effective utilization. The molecule exists as two enantiomers, (
Structural Identity & Properties[1]
| Property | Specification |
| IUPAC Name | 3-(Benzyloxy)-2-hydroxypropanoic acid |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 196.20 g/mol |
| CAS Number | 127744-27-8 ( |
| Physical State | White to pale yellow crystalline solid |
| Melting Point | 98–102 °C (Enantiopure forms often sharper) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DMSO; Sparingly soluble in |
| pKa | ~3.5 (Carboxylic acid moiety) |
Structural Differentiation (Critical Check)
Researchers often confuse this molecule with structurally similar analogs. It is imperative to distinguish it from:
-
Cbz-Serine: Contains a nitrogen atom (carbamate linkage).
-
3-(Benzoyloxy)propanoic acid: Contains an ester linkage (unstable to hydrolysis), whereas the target molecule contains a stable ether linkage.
Synthetic Pathway & Mechanistic Insight[8][9]
The most robust route to enantiopure 3-(benzyloxy)-2-hydroxypropanoic acid is the diazotization of
Retrosynthetic Analysis
The synthesis relies on the "chiral pool" strategy. L-Serine is first benzylated at the side chain, followed by a diazotization-hydrolysis sequence.
Critical Mechanistic Note: The conversion of the
-
Mechanism: The reaction proceeds via an intramolecular neighboring group participation by the carboxylate, forming a transient three-membered
-lactone intermediate. -
Result: The subsequent hydrolysis opens the lactone with a second inversion, resulting in net retention (Double Inversion = Retention). Thus, L-Serine (
) yields ( )-3-(benzyloxy)-2-hydroxypropanoic acid. [1]
Experimental Protocol (Step-by-Step)
Step 1: Preparation of
-
Complexation: Dissolve L-Serine in water with basic copper carbonate (
) to form the copper chelate. This protects the -amino and carboxyl groups. -
Benzylation: Treat the aqueous chelate with benzyl bromide (
) and base. The copper template forces alkylation solely at the side-chain oxygen. -
Decomplexation: Treat with dilute
or (or thioacetamide) to remove copper and liberate -benzyl-L-serine.
Step 2: Diazotization to Hydroxy Acid
-
Setup: Dissolve
-benzyl-L-serine (10 mmol) in 1M (50 mL). Cool to 0°C.[2] -
Addition: Dropwise add a solution of
(1.5 eq) in water, maintaining internal temperature <5°C. Evolution of gas will be vigorous. -
Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight (12h).
-
Workup: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure hydroxy acid.
Visualization of Synthesis Workflow
Figure 1: Synthetic pathway from L-Serine illustrating the critical alpha-lactone intermediate that ensures retention of stereochemistry.
Analytical Profiling & Quality Control
For drug development applications, confirming the structure and purity is non-negotiable.
NMR Spectroscopy Assignments
(
-
Aromatic Ring:
7.30 – 7.40 ppm (Multiplet, 5H, ). -
Benzylic Protons:
4.55 ppm (Singlet or AB quartet, 2H, ). -
Alpha-Proton (
-OH): 4.35 ppm (Triplet or dd, 1H). -
Beta-Protons (
-O): 3.75 – 3.85 ppm (Multiplet, 2H). -
Hydroxyl/Carboxyl: Broad singlets (variable depending on concentration/solvent).
QC Decision Tree
Figure 2: Quality Control workflow ensuring chemical and optical purity before downstream application.
Applications in Drug Discovery
The utility of 3-(benzyloxy)-2-hydroxypropanoic acid extends beyond simple synthesis.[1] It serves as a scaffold for:
-
Ether Lipids: The stable benzyl ether mimics the ether linkages found in archaeal lipids and platelet-activating factors.
-
Protease Inhibitors: The hydroxy-acid motif is a precursor to
-keto acids used in transition-state inhibitors for serine proteases. -
Statins: The chiral 1,3-diol motif common in HMG-CoA reductase inhibitors (like Atorvastatin side chains) can be accessed via chain extension of this building block.
References
-
Sigma-Aldrich. (S)-3-(Benzyloxy)-2-hydroxypropanoic acid Product Specification. Retrieved from
-
PubChem. 3-(Benzyloxy)-2-hydroxypropanoic acid Compound Summary. National Library of Medicine. Retrieved from
-
ChemicalBook. 3-(Benzyloxy)-2-hydroxypropanoic acid Properties and CAS. Retrieved from
-
Advanced ChemBlocks. Catalog ID S71386: 3-(benzyloxy)-2-hydroxypropanoic acid.[3] Retrieved from [3]
Sources
- 1. 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | 130111-08-9 [m.chemicalbook.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(benzyloxy)-2-hydroxypropanoic acid 95% | CAS: 374936-90-0 | AChemBlock [achemblock.com]
